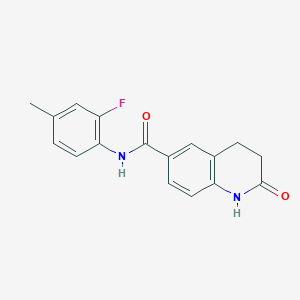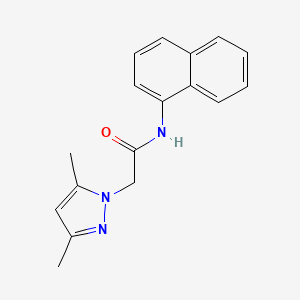![molecular formula C15H17N3O2 B7455838 [4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7455838.png)
[4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as OPMD and is synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of OPMD is not fully understood. However, it has been found to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to induce apoptosis (programmed cell death) in cancer cells. OPMD has been shown to interact with certain proteins and enzymes in cells, leading to its biological effects.
Biochemical and Physiological Effects:
OPMD has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells. OPMD has been shown to interact with certain proteins and enzymes in cells, leading to its biological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OPMD has several advantages as a research tool. It is stable, easy to synthesize, and can be used in various biological assays. However, it also has some limitations. It is toxic at high concentrations and can interfere with some biological processes. It is also not effective against all types of bacteria, fungi, and viruses.
Direcciones Futuras
There are several future directions for research on OPMD. One direction is to study its potential use as a fluorescent probe for biological imaging. Another direction is to study its potential use in cancer treatment. Further research is also needed to understand its mechanism of action and to optimize its synthesis method. Additionally, research is needed to explore its potential use in other scientific fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, [4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone is a chemical compound that has potential applications in various scientific fields. Its synthesis method has been optimized, and it has been extensively studied for its biological effects. Future research is needed to explore its potential use in other scientific fields and to optimize its synthesis method.
Métodos De Síntesis
The synthesis method of OPMD involves the reaction of 4-(piperazin-1-yl)benzaldehyde with 5-bromo-2-hydroxymethyl-1,3-oxazole in the presence of a base. The reaction leads to the formation of OPMD as a white solid. This synthesis method has been optimized and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
OPMD has been extensively studied for its potential applications in various scientific fields. It has been found to have antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for biological imaging. OPMD has been found to be effective against certain types of cancer cells and has been studied for its potential use in cancer treatment.
Propiedades
IUPAC Name |
[4-(1,2-oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(13-4-2-1-3-5-13)18-10-8-17(9-11-18)12-14-6-7-16-20-14/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUHBBIJWGUAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NO2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B7455759.png)

![ethyl 4-[2-(difluoromethoxy)phenyl]-6-[(4-methoxycarbonylpiperidin-1-yl)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7455772.png)
![[4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7455781.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylquinoline-4-carboxamide](/img/structure/B7455789.png)
![N-(1,1-dioxothiolan-3-yl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7455797.png)

![3-[cyclohexyl(methyl)sulfamoyl]-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide](/img/structure/B7455815.png)
![4-[4-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B7455829.png)
![3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7455841.png)



![Azetidin-1-yl-[1-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]methanone](/img/structure/B7455866.png)